molecular formula C7H11N3S B13328740 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole

2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole

Cat. No.: B13328740
M. Wt: 169.25 g/mol
InChI Key: BWLWQPPTZLTSNR-UHFFFAOYSA-N
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Description

2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a methyl group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate α-haloketone, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding thiols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole
  • 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-triazole
  • 2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-tetrazole

Uniqueness

2-Methyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole is unique due to the presence of the sulfur atom in the thiadiazole ring, which can impart different chemical and biological properties compared to its oxygen or nitrogen analogs. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H11N3S

Molecular Weight

169.25 g/mol

IUPAC Name

2-methyl-5-pyrrolidin-3-yl-1,3,4-thiadiazole

InChI

InChI=1S/C7H11N3S/c1-5-9-10-7(11-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3

InChI Key

BWLWQPPTZLTSNR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)C2CCNC2

Origin of Product

United States

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